molecular formula C19H22ClN5O2 B4379215 N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

Cat. No.: B4379215
M. Wt: 387.9 g/mol
InChI Key: SCUDNXUEQFTHQA-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a phenyl group, and a cyclobutane carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the cyclobutane carboxamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. Additionally, its unique structure makes it valuable for industrial applications, such as in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE can be compared with other similar compounds that feature pyrazole rings, phenyl groups, or cyclobutane carboxamide moieties. Some similar compounds include:

  • 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL derivatives
  • Phenyl-substituted hydrazones
  • Cyclobutane carboxamide analogs

Properties

IUPAC Name

4-chloro-N-[(E)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-11(22-23-19(27)17-16(20)12(2)24-25(17)3)13-7-9-15(10-8-13)21-18(26)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,21,26)(H,23,27)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUDNXUEQFTHQA-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.